molecular formula C12H12BrNO2 B1604313 1-(4-Bromobenzoyl)piperidin-4-one CAS No. 885274-92-0

1-(4-Bromobenzoyl)piperidin-4-one

Cat. No. B1604313
M. Wt: 282.13 g/mol
InChI Key: QYMXIDAINBPSHT-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)piperidin-4-one is a chemical compound with the CAS Number: 885274-92-0 . It has a molecular weight of 282.14 . The IUPAC name for this compound is 1-(4-bromobenzoyl)-4-piperidinone . It is a white to off-white solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Bromobenzoyl)piperidin-4-one is 1S/C12H12BrNO2/c13-10-3-1-9 (2-4-10)12 (16)14-7-5-11 (15)6-8-14/h1-4H,5-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Bromobenzoyl)piperidin-4-one is a white to off-white solid . It has a molecular weight of 282.14 .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various compounds related to "1-(4-Bromobenzoyl)piperidin-4-one," focusing on their synthesis and crystal structure analysis. For instance, the synthesis of compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide has been reported, showcasing detailed structural characterizations through IR spectra, 1H-NMR, 13C-NMR, and X-ray diffraction. These compounds exhibit intriguing crystalline structures and have shown good fungicidal and antiviral activities, suggesting potential applications in agricultural and pharmaceutical fields (Li et al., 2015).

Biological Activities

The biological activities of compounds structurally related to "1-(4-Bromobenzoyl)piperidin-4-one" have been extensively studied. For example, derivatives like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been synthesized and evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase. These studies include spectral analysis and biological evaluation, indicating their potential as therapeutic agents (H. Khalid et al., 2016). Additionally, compounds with a piperidine structure have been investigated for their antibacterial properties, showcasing moderate to high activity against various Gram-negative and Gram-positive bacteria, highlighting the significance of structural modifications in enhancing biological efficacy (H. Khalid et al., 2016).

Chemical Reactions and Coordination Chemistry

The versatile reactivity and coordination behavior of "1-(4-Bromobenzoyl)piperidin-4-one" related compounds have been explored in the context of chemical synthesis and the development of new materials. Research has delved into novel reactions facilitating the creation of complex molecular architectures, such as the synthesis of spiro-joined compounds exhibiting potential as central nervous system agents. This indicates a promising avenue for the development of new therapeutic agents targeting specific neurological pathways (E. Moltzen et al., 1995).

Safety And Hazards

The safety information for 1-(4-Bromobenzoyl)piperidin-4-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to consult the MSDS for complete safety information .

Future Directions

Piperidine derivatives, such as 1-(4-Bromobenzoyl)piperidin-4-one, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in these areas.

properties

IUPAC Name

1-(4-bromobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMXIDAINBPSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640892
Record name 1-(4-Bromobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzoyl)piperidin-4-one

CAS RN

885274-92-0
Record name 1-(4-Bromobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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